molecular formula C22H25N3O2 B15217285 N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide CAS No. 88138-25-4

N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Cat. No.: B15217285
CAS No.: 88138-25-4
M. Wt: 363.5 g/mol
InChI Key: YJVJZRAFUVSKDX-UHFFFAOYSA-N
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Description

N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of imidazole N-oxide.

    Reduction: Formation of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. The benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide: Lacks the methyl group on the imidazole ring.

    N-(4-((5-(4-Methyl-1H-imidazol-1-yl)butyl)oxy)phenyl)benzamide: Has a shorter alkyl chain.

Uniqueness

N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to the presence of the methyl group on the imidazole ring, which can influence its binding affinity and specificity towards biological targets. The pentyl chain also provides flexibility and hydrophobic interactions that can enhance its activity .

Properties

CAS No.

88138-25-4

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[4-[5-(4-methylimidazol-1-yl)pentoxy]phenyl]benzamide

InChI

InChI=1S/C22H25N3O2/c1-18-16-25(17-23-18)14-6-3-7-15-27-21-12-10-20(11-13-21)24-22(26)19-8-4-2-5-9-19/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3,(H,24,26)

InChI Key

YJVJZRAFUVSKDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CCCCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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